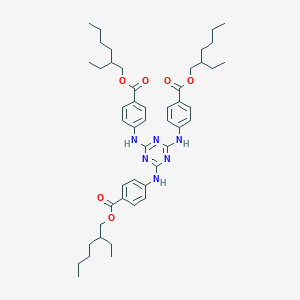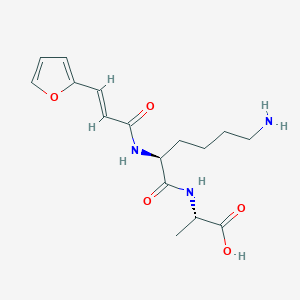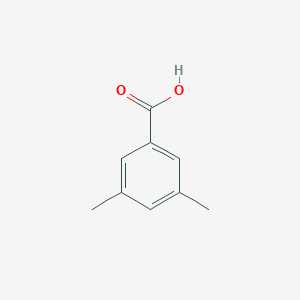
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) typically involves the reaction of ethyl 2-chloropyridine-3-carboxylate with ethylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate or potassium carbonate. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding N-oxide derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The ethylamino group can be substituted with other nucleophiles such as halides or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivative.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-pyridinecarboxylate: Similar in structure but lacks the ethylamino group.
Ethyl 2-(methylamino)pyridine-3-carboxylate: Similar but with a methylamino group instead of an ethylamino group.
Ethyl 2-(dimethylamino)pyridine-3-carboxylate: Contains a dimethylamino group instead of an ethylamino group.
Uniqueness
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can be used to synthesize a wide range of derivatives with potential biological activity .
Eigenschaften
CAS-Nummer |
143618-47-7 |
|---|---|
Molekularformel |
C10H14N2O2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
ethyl 2-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-9-8(6-5-7-12-9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
PBXVXGBICXSZOE-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=CC=N1)C(=O)OCC |
Kanonische SMILES |
CCNC1=C(C=CC=N1)C(=O)OCC |
Synonyme |
3-Pyridinecarboxylicacid,2-(ethylamino)-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















